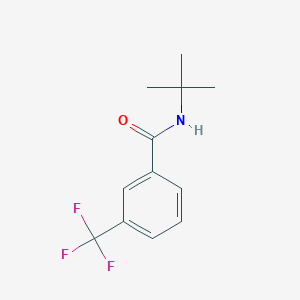

N-tert-butyl-3-(trifluoromethyl)benzamide

Übersicht

Beschreibung

“N-tert-Butyl-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 340136-34-7 . It has a molecular weight of 245.24 and its IUPAC name is N-(tert-butyl)-3-(trifluoromethyl)benzamide .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-3-(trifluoromethyl)benzamide” is C12H14F3NO . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen

Drug Development

“N-tert-butyl-3-(trifluoromethyl)benzamide” is a part of the trifluoromethyl (TFM, -CF3) group-containing drugs . The TFM group is found in many FDA-approved drugs over the last 20 years . These drugs have shown numerous pharmacological activities .

Improved Drug Potency

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This was achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Synthesis of N-tert-butyl Amides

“N-tert-butyl-3-(trifluoromethyl)benzamide” can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles . This process is catalyzed by Cu(OTf)2 .

Treatment of Benign Prostatic Hyperplasia

The N-tert-butyl amide group, which “N-tert-butyl-3-(trifluoromethyl)benzamide” belongs to, is found in drugs such as finasteride . Finasteride is used to treat benign prostatic hyperplasia .

Treatment of HIV

The N-tert-butyl amide group is also found in nelfinavir . As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

Neuroprotective Therapy

CPI-1189, another drug containing the N-tert-butyl amide group, has antioxidant properties . It can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

Site-Selective C-H Xanthylation of Alkanes

“N-tert-butyl-3-(trifluoromethyl)benzamide” is used for site-selective, intermolecular C-H xanthylation of alkanes . This leads to the rapid diversification of otherwise inert C-H bonds .

Safety and Hazards

“N-tert-butyl-3-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Zukünftige Richtungen

While specific future directions for “N-tert-butyl-3-(trifluoromethyl)benzamide” are not available, it’s worth noting that similar compounds have been used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds . This suggests potential applications in the field of organic synthesis.

Eigenschaften

IUPAC Name |

N-tert-butyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYOHEVXEOPFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431219 | |

| Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-(trifluoromethyl)benzamide | |

CAS RN |

340136-34-7 | |

| Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

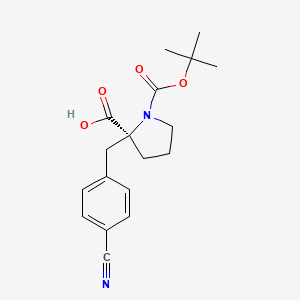

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

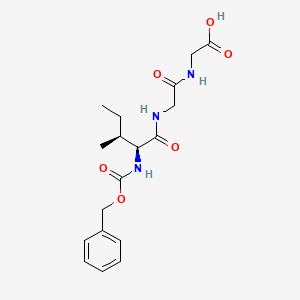

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)

![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)

![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)